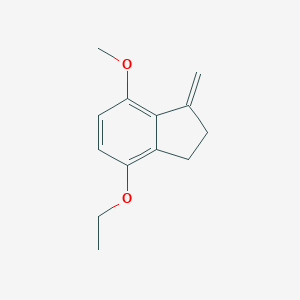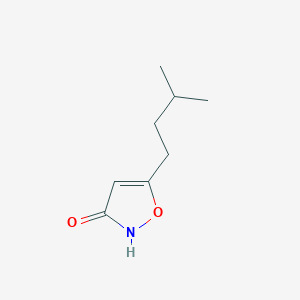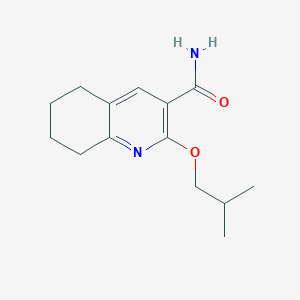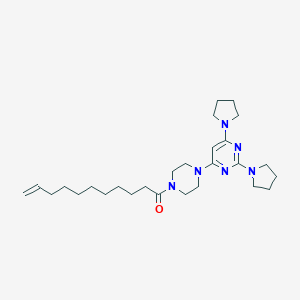
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine, also known as UP4P, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. UP4P is a piperazine derivative that has a unique structure, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is not well understood, but it is believed to act on various molecular targets in the body. 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior. Additionally, 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various diseases.
Advantages And Limitations For Lab Experiments
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has several advantages and limitations for lab experiments. One of the significant advantages of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is its potent biological activity, making it an attractive candidate for drug discovery and development. However, the complex synthesis process and high cost of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine may limit its widespread use in lab experiments.
Future Directions
There are several future directions for 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine research. One potential direction is to investigate the potential of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine as a drug candidate for the treatment of various neurological disorders. Additionally, further research is needed to understand the mechanism of action of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine and its molecular targets in the body. Another future direction is to explore the use of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine as a tool for studying the function of various molecular targets in the body. Overall, 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is a promising compound that has the potential to make significant contributions to various scientific fields.
Synthesis Methods
The synthesis of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine involves a multi-step process that starts with the reaction of 10-undecenoyl chloride with piperazine. This reaction results in the formation of 1-(10-undecenoyl)piperazine, which is then reacted with 2,6-diaminopyrimidine to obtain 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine. The synthesis of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is a complex process that requires a high level of expertise and precision.
Scientific Research Applications
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has shown promising results in various scientific research applications. One of the significant applications of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is in medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to have potent antitumor activity, making it a promising candidate for cancer therapy. Additionally, 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
159872-32-9 |
|---|---|
Product Name |
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine |
Molecular Formula |
C27H44N6O |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
1-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]undec-10-en-1-one |
InChI |
InChI=1S/C27H44N6O/c1-2-3-4-5-6-7-8-9-14-26(34)32-21-19-31(20-22-32)25-23-24(30-15-10-11-16-30)28-27(29-25)33-17-12-13-18-33/h2,23H,1,3-22H2 |
InChI Key |
XVMLRAGUNKMVBU-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)N4CCCC4 |
Canonical SMILES |
C=CCCCCCCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)N4CCCC4 |
Other CAS RN |
159872-32-9 |
synonyms |
1-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]undec-10-en-1 -one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



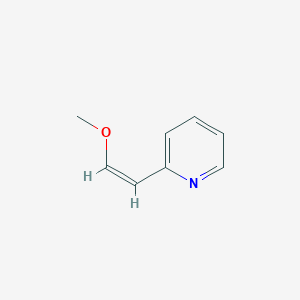
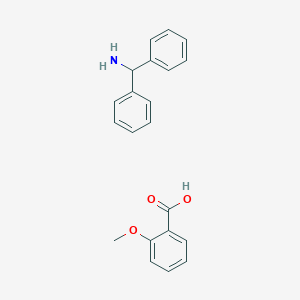

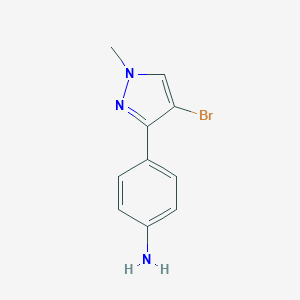
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)
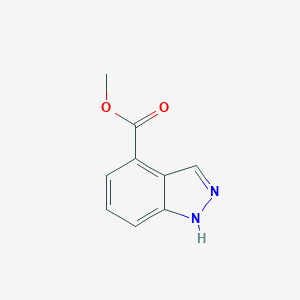
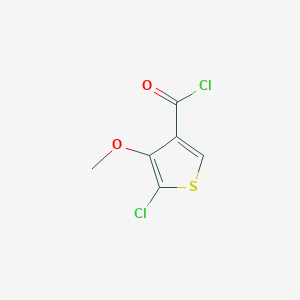
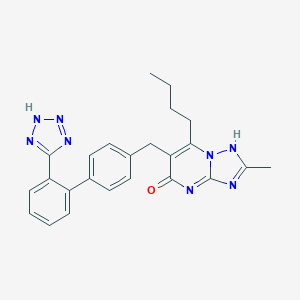
![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)

